molecular formula C17H16ClNO3 B13503478 Benzyl [(1R)-2-(4-chlorophenyl)-1-methyl-2-oxoethyl]carbamate

Benzyl [(1R)-2-(4-chlorophenyl)-1-methyl-2-oxoethyl]carbamate

Cat. No.: B13503478
M. Wt: 317.8 g/mol
InChI Key: MNUPTBUJPGBONE-UHFFFAOYSA-N
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Description

Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Benzyl chloroformate+AmineBenzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate+HCl\text{Benzyl chloroformate} + \text{Amine} \rightarrow \text{Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate} + \text{HCl} Benzyl chloroformate+Amine→Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate+HCl

Industrial Production Methods

In industrial settings, the production of benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler carbamate compound with similar chemical properties.

    Phenyl carbamate: Another carbamate compound with a phenyl group instead of a benzyl group.

    Methyl carbamate: A carbamate compound with a methyl group.

Uniqueness

Benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate is unique due to the presence of both a benzyl group and a chlorophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

benzyl N-[1-(4-chlorophenyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C17H16ClNO3/c1-12(16(20)14-7-9-15(18)10-8-14)19-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,21)

InChI Key

MNUPTBUJPGBONE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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